molecular formula C11H9ClO4 B3017512 3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid CAS No. 851721-93-2

3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid

Cat. No.: B3017512
CAS No.: 851721-93-2
M. Wt: 240.64
InChI Key: JNDFDEZJZXAHBU-OWOJBTEDSA-N
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Description

3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is a chemical compound with the molecular formula C11H9ClO4 and a molecular weight of 240.64 g/mol It is characterized by the presence of a benzodioxin ring system substituted with a chlorine atom and a propenoic acid moiety

Chemical Reactions Analysis

3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid undergoes several types of chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: The chlorine atom in the benzodioxin ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

    Addition: The propenoic acid moiety can undergo addition reactions with nucleophiles or electrophiles to form various adducts.

Scientific Research Applications

3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid has several scientific research applications, including :

Properties

IUPAC Name

(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDFDEZJZXAHBU-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=C(C=C2Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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